molecular formula C8H6BrF3 B2571978 1-Bromo-2-(difluoromethyl)-5-fluoro-4-methylbenzene CAS No. 2090555-92-1

1-Bromo-2-(difluoromethyl)-5-fluoro-4-methylbenzene

Cat. No.: B2571978
CAS No.: 2090555-92-1
M. Wt: 239.035
InChI Key: AQZIWJUZZRGIKG-UHFFFAOYSA-N
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Description

“1-Bromo-2-(difluoromethyl)benzene” is an organic compound with the molecular formula C7H5BrF2. It has a molecular weight of 207.02 g/mol . It is used as a building block in organic synthesis .


Molecular Structure Analysis

The molecular structure of “1-Bromo-2-(difluoromethyl)benzene” consists of a benzene ring substituted with a bromo group and a difluoromethyl group . The exact positions of these substituents on the benzene ring can affect the compound’s properties and reactivity.


Physical And Chemical Properties Analysis

“1-Bromo-2-(difluoromethyl)benzene” is a liquid at room temperature. It has a density of 1.597 g/mL at 25 °C and a refractive index of 1.514 .

Scientific Research Applications

Organometallic Chemistry and Catalysis

Fluorinated benzenes, including those with substitution patterns similar to 1-Bromo-2-(difluoromethyl)-5-fluoro-4-methylbenzene, are increasingly recognized for their versatility in organometallic chemistry and transition-metal-based catalysis. The presence of fluorine atoms alters the electron density of the benzene ring, affecting its interaction with metal centers. These compounds can serve as non-coordinating solvents or as ligands that are easily displaced, facilitating a variety of catalytic reactions (Pike, Crimmin, & Chaplin, 2017).

Electrochemical Fluorination

The electrochemical fluorination process is a key method for introducing fluorine atoms into aromatic compounds, including halobenzenes. Research on the fluorination of halobenzenes has provided insights into side reactions and the formation mechanism of fluorinated products, which is essential for optimizing the production of fluorinated aromatic compounds for further applications (Horio et al., 1996).

Safety and Hazards

This compound is considered hazardous. It can cause skin and eye irritation, and it may be harmful if swallowed or inhaled . Appropriate safety measures should be taken when handling this compound, including the use of personal protective equipment and adequate ventilation .

Properties

IUPAC Name

1-bromo-2-(difluoromethyl)-5-fluoro-4-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF3/c1-4-2-5(8(11)12)6(9)3-7(4)10/h2-3,8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQZIWJUZZRGIKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1F)Br)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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